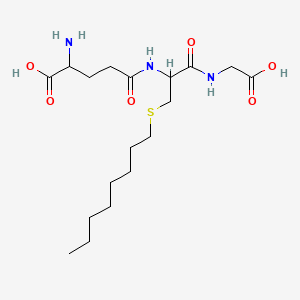

S-Octylglutathione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-3-octylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33N3O6S/c1-2-3-4-5-6-7-10-28-12-14(17(25)20-11-16(23)24)21-15(22)9-8-13(19)18(26)27/h13-14H,2-12,19H2,1H3,(H,20,25)(H,21,22)(H,23,24)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWCZWAVSJZQNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S-Octylglutathione: A Mechanistic Deep Dive into its Dual Role as a Glutathione S-Transferase Inhibitor and Cellular Redox Modulator

Prepared by: Gemini, Senior Application Scientist

Abstract

S-Octylglutathione (SOG) is a synthetic S-alkyl derivative of glutathione, engineered as a powerful molecular probe and potential therapeutic agent. This technical guide provides an in-depth exploration of its mechanism of action, designed for researchers, scientists, and professionals in drug development. We dissect the primary mechanism: the high-affinity competitive inhibition of Glutathione S-Transferases (GSTs), a superfamily of enzymes pivotal to cellular detoxification and often implicated in therapeutic resistance. Beyond direct enzyme inhibition, this guide illuminates a secondary, yet equally critical, mechanism: the modulation of intracellular redox homeostasis. By influencing the cellular glutathione pool and promoting protein S-glutathionylation, SOG triggers downstream signaling events, notably the activation of stress-responsive Mitogen-Activated Protein Kinase (MAPK) pathways, culminating in the induction of apoptosis. This dual-action profile makes this compound a valuable tool for investigating redox biology and a compelling candidate for strategies aimed at overcoming GST-mediated drug resistance.

Section 1: The Glutathione S-Transferase Superfamily: A Critical Target in Cellular Homeostasis and Disease

Glutathione S-Transferases (GSTs; EC 2.5.1.18) are a versatile group of phase II detoxification enzymes responsible for protecting cells from a vast array of endogenous and exogenous electrophilic compounds.[1][2][3] Their primary function is to catalyze the nucleophilic conjugation of reduced glutathione (GSH) to these electrophiles, rendering them more water-soluble and facilitating their removal from the cell.[1][4]

The significance of GSTs extends beyond simple detoxification. Their overexpression is a well-documented mechanism of acquired resistance to a wide range of chemotherapeutic drugs, particularly alkylating agents.[1][5] By rapidly conjugating and neutralizing these drugs, cancer cells with high GST levels can evade therapeutic intervention. This has established the GST superfamily as a prime target for inhibition, with the goal of resensitizing resistant tumors to chemotherapy.[1][3] this compound emerges from this context as a specific, cell-permeable tool designed to engage and inhibit these critical enzymes.

Section 2: The Primary Mechanism of Action: Competitive Inhibition of Glutathione S-Transferases

Molecular Interaction with the GST Active Site

The catalytic site of a GST enzyme is composed of two key subsites: the "G-site," which specifically binds glutathione, and the adjacent hydrophobic "H-site," which accommodates the electrophilic substrate. This compound's mechanism of action is rooted in its structural mimicry of the natural substrate, glutathione.

The glutathione tripeptide backbone of SOG binds with high affinity to the G-site, effectively occupying the enzyme's active center and preventing the binding of endogenous GSH. This mode of action defines it as a competitive inhibitor . Furthermore, the covalently attached octyl chain is positioned to interact favorably with the hydrophobic H-site.[6] This dual engagement, where the glutathione moiety anchors into the G-site and the alkyl chain occupies the H-site, results in a potent and stable inhibition of the enzyme's catalytic activity.

Visualization of the Inhibitory Mechanism

The following diagram illustrates the principle of competitive inhibition by this compound at the GST active site.

Caption: Workflow for measuring intracellular GSH/GSSG ratio via HPLC.

Experimental Protocol: Measurement of Intracellular GSH and GSSG

Principle: This protocol uses High-Performance Liquid Chromatography (HPLC) with electrochemical detection to separate and quantify GSH and GSSG in cell lysates.

Materials:

-

Cell culture media, plates, and treated cells

-

Perchloric acid (PCA)

-

N-Ethylmaleimide (NEM)

-

Glutathione Reductase (GR) and NADPH

-

HPLC system with an electrochemical detector and a C18 reverse-phase column

-

GSH and GSSG standards

Procedure:

-

Sample Preparation:

-

Treat cultured cells with SOG for the desired time.

-

Harvest cells (approx. 1-5 million) and wash with ice-cold PBS.

-

Lyse the cell pellet in 200 µL of ice-cold 5% (v/v) PCA. Vortex vigorously.

-

Centrifuge at 16,000 x g for 10 min at 4°C to pellet proteins.

-

Carefully transfer the supernatant (acid-soluble extract) to a new tube.

-

-

Derivatization and Sample Splitting:

-

To the supernatant, add NEM to a final concentration of 20 mM to alkylate free GSH, preventing its auto-oxidation.

-

Split the sample into two aliquots.

-

-

GSSG Measurement (Aliquot 1):

-

Directly inject this aliquot into the HPLC system for GSSG quantification.

-

-

Total Glutathione Measurement (Aliquot 2):

-

Add Glutathione Reductase (2 units) and NADPH (4 mM) to this aliquot.

-

Incubate at room temperature for 30 minutes to reduce all GSSG to GSH.

-

Inject this sample into the HPLC system to measure total glutathione (initially present GSH + reduced GSSG).

-

-

HPLC Analysis:

-

Separate the compounds on a C18 column using an appropriate mobile phase (e.g., sodium phosphate buffer with acetonitrile).

-

Detect GSH and GSSG using the electrochemical detector.

-

-

Calculation:

-

Quantify GSSG and total glutathione concentrations against a standard curve.

-

Calculate the initial GSH concentration: [GSH] = [Total Glutathione] - (2 * [GSSG]).

-

Determine the GSH/GSSG ratio.

-

Section 4: Cellular Consequences and Signaling Pathway Engagement

The dual impact of SOG—direct enzyme inhibition and indirect redox modulation—converges on critical cellular signaling pathways that govern cell fate.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. A sustained shift towards an oxidative intracellular environment is a potent trigger for apoptosis. [7][8]By disabling a key component of the cell's antioxidant defense system (the GSTs), SOG treatment can lead to the accumulation of endogenous reactive oxygen species (ROS) and other electrophilic toxins. This increased oxidative burden overwhelms the cell's remaining coping mechanisms, leading to mitochondrial dysfunction, caspase activation, and ultimately, apoptosis. [9][10]

Modulation of the MAPK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathways are central conduits for translating extracellular and intracellular stress signals into a cellular response. [11]Three major MAPK cascades are the ERK pathway (typically pro-survival) and the JNK and p38 pathways (typically activated by stress and pro-apoptotic). [12][13] The oxidative stress induced by SOG is a classic activator of the stress-activated protein kinase (SAPK) arms of the MAPK cascade: JNK and p38. Activation occurs through a phosphorylation cascade. Oxidative stress activates upstream kinases (MAPKKKs like ASK1), which in turn phosphorylate and activate MAPKKs (MKK4/7 for JNK, MKK3/6 for p38). These then phosphorylate JNK and p38, which translocate to the nucleus to activate transcription factors (like c-Jun and ATF2) that drive the expression of pro-apoptotic genes (e.g., members of the Bcl-2 family).

Visualizing the SOG-Induced Apoptotic Signaling Cascade

Caption: SOG-induced activation of JNK/p38 MAPK pathways leading to apoptosis.

Protocol for Apoptosis and Signaling Analysis

A. Annexin V/Propidium Iodide Staining for Apoptosis

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Flow cytometry is used to distinguish between live, early apoptotic, late apoptotic, and necrotic populations.

Procedure:

-

Seed cells in a 6-well plate and treat with SOG for 24-48 hours. Include an untreated control.

-

Harvest both adherent and floating cells. Centrifuge and wash with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze immediately by flow cytometry. (Live cells: Annexin V-/PI-; Early Apoptotic: Annexin V+/PI-; Late Apoptotic/Necrotic: Annexin V+/PI+).

B. Western Blot for MAPK Activation

Principle: Activation of JNK and p38 is mediated by their phosphorylation. This protocol uses specific antibodies to detect the phosphorylated (active) forms of these kinases relative to their total protein levels.

Procedure:

-

Treat cells with SOG for a shorter time course (e.g., 0, 15, 30, 60, 120 minutes) to capture peak phosphorylation.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-JNK, anti-phospho-p38).

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total JNK, total p38, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to normalize the phosphorylation signal.

Section 5: Applications in Research and Drug Development

The well-defined, dual-action mechanism of this compound makes it a versatile tool:

-

Chemical Probe: SOG can be used to investigate the specific roles of GST isozymes in cellular pathways. By comparing its effects in cells with high vs. low (or knocked-down) expression of a particular GST, researchers can delineate the function of that enzyme. [6]2. Chemosensitizing Agent: In oncology, SOG holds potential as an adjuvant therapy. Administered alongside conventional chemotherapeutics, it could inhibit GST-mediated drug detoxification, thereby restoring or enhancing the efficacy of the primary drug in resistant tumors. [1][5]3. Tool for Redox Biology: SOG provides a reliable method for inducing a controlled state of intracellular oxidative stress, allowing for the study of downstream redox-sensitive signaling pathways and cellular responses without the use of less specific, globally-damaging oxidants.

Section 6: Conclusion and Future Directions

This compound operates through a sophisticated, dual mechanism of action. It is a potent competitive inhibitor of Glutathione S-Transferases and a modulator of the cellular redox environment. This combination triggers the activation of pro-apoptotic MAPK signaling pathways, making it a powerful molecule for both basic research and translational applications.

Future research should focus on its isozyme-specific inhibitory profile in vivo, its pharmacokinetic and pharmacodynamic properties, and its efficacy in preclinical models of drug-resistant cancers. Elucidating the full spectrum of S-glutathionylated proteins following SOG treatment could also unveil novel nodes of redox regulation in cell death and survival.

Section 7: References

-

Activity-Based Probes for Isoenzyme- and Site-Specific Functional Characterization of Glutathione S-Transferases. (n.d.). National Institutes of Health.

-

Inhibition of glutathione S-transferase 3-3 by glutathione derivatives that bind covalently to the active site. (1991). PubMed.

-

Glutathione dynamics in subcellular compartments and implications for drug development. (n.d.). PubMed.

-

Metabolic Shades of S-D-Lactoylglutathione. (2022). MDPI.

-

Metabolic Shades of S-D-Lactoylglutathione. (2022). ORA (Oxford University Research Archive).

-

Inhibitors of glutathione S-transferases as therapeutic agents. (1997). PubMed.

-

Redox-based regulation of apoptosis: S-glutathionylation as a regulatory mechanism to control cell death. (2012). PubMed.

-

Semi-Quantitatively Designing Two-Photon High-Performance Fluorescent Probes for Glutathione S-Transferases. (n.d.). National Institutes of Health.

-

S-glutathiolation in Life and Death Decisions of the Cell. (n.d.). PubMed.

-

Glutathione and modulation of cell apoptosis. (2012). PubMed.

-

Glutathione S-Transferase | Inhibitors. (n.d.). MedchemExpress.com.

-

Glutathione S-conjugates as prodrugs to target drug-resistant tumors. (2015). National Institutes of Health.

-

S-acetyl-glutathione selectively induces apoptosis in human lymphoma cells through a GSH-independent mechanism. (2002). PubMed.

-

Glutathione and modulation of cell apoptosis. (2012). National Institutes of Health.

-

Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. (2021). MDPI.

-

Inhibition of glutathione S-transferase 3-3 by glutathione derivatives that bind covalently to the active site. (1991). National Institutes of Health.

-

S-D-Lactoylglutathione Can Be an Alternative Supply of Mitochondrial Glutathione. (2014). PubMed.

-

The critical role of S-lactoylglutathione formation during methylglyoxal detoxification in Escherichia coli. (2010). National Institutes of Health.

-

S-Glutathionylation: From Molecular Mechanisms to Health Outcomes. (2015). National Institutes of Health.

-

The Role of S-Glutathionylation in Health and Disease: A Bird's Eye View. (2023). MDPI.

-

Cellular Compartmentalization, Glutathione Transport and Its Relevance in Some Pathologies. (2022). MDPI.

-

Metabolic Shades of S-D-Lactoylglutathione. (2022). PubMed.

-

The critical role of S-lactoylglutathione formation during methylglyoxal detoxification in Escherichia coli. (2010). PubMed.

-

Accumulation of S-D-lactoylglutathione and transient decrease of glutathione level caused by methylglyoxal load in isolated hepatocytes. (1994). PubMed.

-

Oxidative Stress Induced S-glutathionylation and Proteolytic Degradation of Mitochondrial Thymidine Kinase 2. (2013). National Institutes of Health.

-

Optimized Fluorescent Probe for Specific Imaging of Glutathione S-Transferases in Living Cells and Mice. (2020). PubMed.

-

Mitogen-activated protein kinase. (n.d.). Wikipedia.

-

Synthesis and characterization of a series of highly fluorogenic substrates for glutathione transferases, a general strategy. (2011). PubMed.

-

Interplay among Oxidative Stress, Methylglyoxal Pathway and S-Glutathionylation. (2020). Semantic Scholar.

-

Measurement of glyoxalase activities. (2014). PubMed.

-

The assay of S-D-lactoylglutathione in biological systems. (1991). PubMed.

-

KEGG PATHWAY: map04010. (n.d.). KEGG.

-

MAPK signaling pathway. (n.d.). Abcam.

-

Cysteine Glutathionylation Acts as a Redox Switch in Endothelial Cells. (2021). MDPI.

-

MAPK Signaling Resources. (n.d.). Cell Signaling Technology.

-

S-glutathionylation, friend or foe in cardiovascular health and disease. (2018). National Institutes of Health.

-

Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. (2022). National Center for Biotechnology Information.

Sources

- 1. Inhibitors of glutathione S-transferases as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Semi-Quantitatively Designing Two-Photon High-Performance Fluorescent Probes for Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Glutathione S-conjugates as prodrugs to target drug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity-Based Probes for Isoenzyme- and Site-Specific Functional Characterization of Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutathione and modulation of cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutathione and modulation of cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redox-based regulation of apoptosis: S-glutathionylation as a regulatory mechanism to control cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. S-glutathiolation in life and death decisions of the cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]

- 12. KEGG PATHWAY: map04010 [genome.jp]

- 13. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

S-Octylglutathione as a Glutathione S-Transferase Inhibitor: A Mechanistic and Methodological Guide

An In-Depth Technical Guide for Researchers

Abstract

Glutathione S-Transferases (GSTs) are a critical family of detoxification enzymes whose overexpression is a hallmark of drug resistance in many cancers.[1][2] This guide provides a comprehensive technical overview of S-Octylglutathione (S-octyl-GSH), a potent tool for investigating and inhibiting GST activity. We will delve into the mechanistic basis of GST function, the specific mode of inhibition by S-octyl-GSH, and provide detailed, field-proven protocols for its use in the laboratory. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage GST inhibition as a therapeutic strategy.

The Central Role of Glutathione S-Transferases in Cellular Defense and Disease

Glutathione S-Transferases are a superfamily of Phase II metabolic enzymes that play a pivotal role in protecting cells from both endogenous and exogenous threats.[3][4][5] Their primary function is to catalyze the nucleophilic attack of the reduced glutathione (GSH) thiol group on the electrophilic center of a wide array of substrates.[6][7] This conjugation reaction renders hydrophobic, toxic compounds more water-soluble, facilitating their excretion from the cell.[4][6]

Structure, Classification, and Function

GSTs are broadly categorized into three families based on their subcellular location: cytosolic, mitochondrial, and microsomal.[6][8] The cytosolic GSTs are the most extensively studied and are further divided into several classes, including Alpha (GSTA), Mu (GSTM), Pi (GSTP), and Theta (GSTT), among others.[3][8]

Each cytosolic GST enzyme is a dimer, with each subunit containing two key domains:

-

The G-site: A highly conserved N-terminal domain that binds the substrate, glutathione (GSH).

-

The H-site: A more variable C-terminal domain that binds the hydrophobic, electrophilic substrate (the "xenobiotic"). This site's variability is the primary determinant of the substrate specificity across different GST isozymes.

The enzyme's catalytic action significantly lowers the pKa of the GSH thiol group, promoting the formation of the highly nucleophilic thiolate anion (GS-), which is essential for the conjugation reaction.[9]

Clinical Significance: GSTs as Drivers of Drug Resistance

While essential for normal cellular detoxification, the overexpression of specific GST isozymes, particularly GSTP1-1, is strongly correlated with resistance to a multitude of chemotherapeutic agents.[4][10][11] By rapidly conjugating and neutralizing cytotoxic drugs, cancer cells with high GST levels can evade therapeutic intervention.[2][12] This makes GSTs a prime target for inhibitor development, with the goal of re-sensitizing resistant tumors to chemotherapy.[10][12]

This compound: A Probe and Inhibitor of the GST Active Site

This compound is a synthetic derivative of glutathione where an octyl group is attached to the sulfur atom of the cysteine residue. This modification transforms it from a substrate into a powerful inhibitor.

Mechanism of Inhibition: Competitive Antagonism at the G-Site

This compound functions as a competitive inhibitor with respect to glutathione. Its structure closely mimics the natural product of the GST-catalyzed reaction. The glutathione backbone allows it to bind with high affinity to the G-site of the enzyme. However, the stable thioether linkage of the octyl group prevents any catalytic turnover.

By occupying the G-site, S-octyl-GSH directly prevents the binding of the endogenous substrate, GSH, thereby inhibiting the enzyme's detoxification activity. This mode of action is shared by similar S-alkylglutathione derivatives, such as S-Hexylglutathione.[13]

Experimental Guide: Quantifying GST Inhibition

The following protocols provide a robust framework for assessing the inhibitory potential of this compound against purified GST enzymes. The cornerstone of this analysis is a continuous spectrophotometric assay using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB).[14]

Core Protocol: GST Activity and Inhibition Assay

Principle: GST catalyzes the conjugation of GSH to CDNB. The resulting product, S-(2,4-dinitrophenyl)glutathione (GS-DNB), absorbs strongly at 340 nm. The rate of increase in absorbance at 340 nm is directly proportional to GST activity.[14] An inhibitor will decrease this rate.

Self-Validation: This protocol incorporates essential controls. A "no-enzyme" control measures the slow, non-enzymatic reaction between GSH and CDNB. A "no-inhibitor" control establishes the 100% activity level (Vmax) under the assay conditions.

Materials & Reagents:

-

Assay Buffer: 100 mM Potassium Phosphate, pH 6.5. Causality: A pH of 6.5 is optimal for many GST isozymes and minimizes the non-enzymatic reaction rate.

-

Reduced Glutathione (GSH): 100 mM stock in deionized water. Prepare fresh daily.

-

1-chloro-2,4-dinitrobenzene (CDNB): 100 mM stock in 100% ethanol.

-

This compound: 10 mM stock in deionized water.

-

GST Enzyme: Purified recombinant GST (e.g., human GSTP1-1) at 0.1 mg/mL.

-

Instrumentation: UV-transparent 96-well plate and a spectrophotometer capable of kinetic measurements at 340 nm.

Step-by-Step Methodology:

-

Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer. A typical starting range would be from 100 µM down to 0.1 µM.

-

Assay Plate Setup: In a 96-well plate, prepare reactions as described in the table below. It is critical to add components in the specified order.

| Component | Volume (µL) for Control Wells | Volume (µL) for Inhibitor Wells | Final Concentration |

| Assay Buffer | 168 | 158 | - |

| GSH (100 mM stock) | 2 | 2 | 1 mM |

| This compound (dilutions) | 0 | 10 | Variable |

| GST Enzyme (0.1 mg/mL) | 10 | 10 | 5 µg/mL |

| Pre-incubate | 5 min at 25°C | 5 min at 25°C | - |

| CDNB (100 mM stock) | 20 | 20 | 10 mM |

| Total Volume | 200 | 200 | - |

Causality: Pre-incubating the enzyme with the inhibitor allows them to reach binding equilibrium before the reaction is initiated, ensuring an accurate measurement of inhibition.

-

Initiate and Measure: Initiate the reaction by adding the CDNB stock solution to all wells. Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 15 seconds for 5-10 minutes.

Data Analysis: Calculating IC50

-

Calculate Reaction Velocity: For each well, determine the initial reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (milli-Abs/min).

-

Normalize Data: Subtract the rate of the "no-enzyme" control from all other wells.

-

Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))

-

Determine IC50: Plot % Inhibition versus the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Advanced Protocol: Determining the Mode of Inhibition (Ki)

Principle: To confirm competitive inhibition, the assay is run with varying concentrations of both the inhibitor (S-octyl-GSH) and the substrate (GSH). By analyzing the effect on the enzyme's kinetic parameters (Km and Vmax), the mechanism can be elucidated. For competitive inhibition, the apparent Km will increase with inhibitor concentration, while Vmax remains unchanged.

Methodology:

-

Set up a matrix of experiments. Use at least four different fixed concentrations of this compound (e.g., 0, 0.5 * Ki, 1 * Ki, 2 * Ki, where Ki is estimated from the IC50).

-

For each inhibitor concentration, vary the concentration of GSH (e.g., 0.1, 0.2, 0.5, 1, 2 mM) while keeping the CDNB concentration constant and saturating (e.g., 10 mM).

-

Measure the initial velocity for each condition as described in section 3.1.

Data Analysis:

-

Generate a Lineweaver-Burk plot (1/Velocity vs. 1/[GSH]) for each inhibitor concentration.

-

The resulting plot for a competitive inhibitor will show a series of lines with different slopes that intersect on the y-axis. This intersection indicates that Vmax is unaffected, a hallmark of competitive inhibition. The x-intercept (-1/Km,app) will shift closer to the origin as inhibitor concentration increases, indicating an increase in the apparent Km.

Applications in Drug Discovery and Chemical Biology

This compound is more than just an inhibitor; it is a versatile tool for advancing biomedical research.

-

Reversing Chemotherapy Resistance: In cellular models, S-octyl-GSH can be used to inhibit GST activity and potentially restore the cytotoxic effects of anticancer drugs that are GST substrates.[4][10] This provides a proof-of-concept for the development of more drug-like GST inhibitors for clinical use.

-

Isozyme-Specific Probe: By comparing the IC50 values of S-octyl-GSH against a panel of different GST isozymes (GSTA1-1, GSTM1-1, GSTP1-1, etc.), researchers can investigate the structural differences in the G-site and develop inhibitors with greater isozyme selectivity.

-

Affinity Chromatography: Immobilized S-alkylglutathione derivatives are powerful ligands for the one-step purification of recombinant GST and GST-tagged fusion proteins from cell lysates.[13]

Conclusion

This compound is an indispensable tool for researchers studying the Glutathione S-Transferase family. Its well-defined, competitive mechanism of action makes it an ideal reference inhibitor for assay development and a valuable probe for exploring the structure and function of the GST active site. The methodologies outlined in this guide provide a validated pathway for researchers to quantify GST activity and inhibition, enabling further investigation into the critical role these enzymes play in drug resistance and cellular detoxification.

References

-

Cazenave, L. A., Moscow, J. A., Myers, C. E., & Cowan, K. H. (1989). Glutathione S-transferase and drug resistance. Cancer Treatment and Research, 48, 171-187. ([Link])

-

EurekAlert!. (2025). New insights into glutathione S-transferases: A key to unlocking disease treatment and drug resistance. American Association for the Advancement of Science. ([Link])

-

Tew, K. D. (1994). Glutathione-associated enzymes in anticancer drug resistance. Cancer Research, 54(16), 4313-4320. ([Link])

-

Townsend, D. M., & Tew, K. D. (2003). The role of glutathione-S-transferase in anti-cancer drug resistance. Oncogene, 22(47), 7369-7375. ([Link])

-

Vessey, D. A., & Boyer, T. D. (1984). Inhibition of glutathione S-transferase by bile acids. The Journal of biological chemistry, 259(24), 15461-15466. ([Link])

-

Wang, F., et al. (2022). Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications. International Journal of Molecular Sciences, 23(21), 13391. ([Link])

-

Hayes, J. D., Flanagan, J. U., & Jowsey, I. R. (2005). Glutathione transferases. Annual review of pharmacology and toxicology, 45, 51-88. ([Link])

-

O'Brien, M. L., & Tew, K. D. (1996). Inhibitors of glutathione S-transferases as therapeutic agents. Chemical-biological interactions, 102(2), 79-96. ([Link])

-

Ighodaro, O. M., & Akinloye, O. A. (2018). First line defence antioxidants-superoxide dismutase (SOD), catalase (CAT) and glutathione peroxidase (GPX): Their fundamental role in the entire antioxidant defence grid. Alexandria journal of medicine, 54(4), 287-293. ([Link])

-

Taylor & Francis Online. (2021). Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds. Journal of Coordination Chemistry, 74(1-3), 399-411. ([Link])

-

Wikipedia. (n.d.). Glutathione S-transferase. ([Link])

-

Proteopedia. (2024). Glutathione S-transferase. ([Link])

-

Chi, S. W., Kim, D. H., & Lee, W. (1998). Kinetic characterization of the endogenous glutathione transferase activity of octopus lens S-crystallin. Journal of protein chemistry, 17(8), 781-788. ([Link])

-

Iacobazzi, V., et al. (2021). Human Glutathione Transferases Structure, Function, and Implications in Health and Disease. International Journal of Molecular Sciences, 22(16), 8613. ([Link])

-

Iancu, C., et al. (2025). Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. Antioxidants, 14(5), 987. ([Link])

-

Oakley, A. (2011). Glutathione transferases: a structural perspective. Drug metabolism reviews, 43(2), 137-148. ([Link])

Sources

- 1. Glutathione S-transferase and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New insights into glutathione S-transferases: A key to unlocking disease treatment and drug resistance | EurekAlert! [eurekalert.org]

- 3. Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question | MDPI [mdpi.com]

- 4. Inhibitors of glutathione S-transferases as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure, function and evolution of glutathione transferases: implications for classification of non-mammalian members of an ancient enzyme superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutathione S-transferase - Wikipedia [en.wikipedia.org]

- 7. Glutathione S-transferase - Proteopedia, life in 3D [proteopedia.org]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. Kinetic characterization of the endogenous glutathione transferase activity of octopus lens S-crystallin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. tandfonline.com [tandfonline.com]

A Senior Application Scientist's Guide to S-Octylglutathione in Protein S-Glutathionylation Research

Abstract

Protein S-glutathionylation (PSSG) is a critical, reversible post-translational modification where glutathione (GSH) forms a mixed disulfide bond with a protein cysteine thiol. This modification acts as both a protective mechanism against irreversible oxidative damage and a dynamic regulator of protein function, influencing a vast array of cellular signaling pathways.[1][2][3] However, studying this process has been hampered by the challenge of inducing PSSG in a controlled and specific manner. This technical guide provides an in-depth exploration of S-Octylglutathione (GS-Oct), a pivotal chemical tool that has empowered researchers to dissect the intricacies of S-glutathionylation. We will delve into the biochemical mechanism of GS-Oct, provide field-tested experimental protocols, and discuss the interpretation of data, offering a comprehensive resource for scientists in redox biology and drug development.

The Central Role of Protein S-Glutathionylation in Cellular Homeostasis

Under physiological conditions, the cell maintains a delicate redox balance. However, endogenous metabolic processes and external stimuli can lead to an increase in reactive oxygen species (ROS) and reactive nitrogen species (RNS), resulting in oxidative stress.[1] Protein cysteine residues are particularly susceptible to oxidation. S-glutathionylation serves two primary purposes in this environment:

-

A Protective Shield: It prevents the irreversible oxidation of cysteine thiols to sulfinic (-SO₂H) and sulfonic (-SO₃H) acids, which often earmarks a protein for degradation.[4] By forming a reversible disulfide bond with GSH, the cysteine residue is protected until the cellular redox environment is restored.[4]

-

A Regulatory Switch: Much like phosphorylation, the addition of the bulky, negatively charged glutathione moiety can induce conformational changes in a protein.[1][5] This can alter its activity, stability, subcellular localization, or interaction with other proteins, thereby modulating entire signaling cascades.[2]

Dysregulation of S-glutathionylation is implicated in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it a critical area of study.[1][3]

This compound: A Specific Inducer of Enzymatic S-Glutathionylation

To study the functional consequences of PSSG, one must be able to induce it reliably. While general oxidants like hydrogen peroxide (H₂O₂) or diamide can increase global PSSG, they lack specificity and create a complex oxidative environment that can be difficult to interpret.[6]

This is where this compound provides a distinct advantage. GS-Oct is a cell-permeable analog of glutathione that acts as a substrate for a specific family of enzymes: Glutathione S-Transferases (GSTs), particularly the Pi class (GSTP).[1]

Mechanism of Action: GSTs catalyze the transfer of the glutathione moiety from GS-Oct directly onto a reactive cysteine thiol of a target protein.[7][8] This enzymatic reaction is significantly more specific and controlled than the non-specific oxidation caused by broad-spectrum oxidants. The octyl group makes the molecule more hydrophobic, facilitating its entry into the cell, while the glutathione portion is recognized by the GST enzyme.

Figure 2: General experimental workflow for the analysis of PSSG induced by this compound.

A. Western Blotting for Global PSSG Detection

This is a straightforward method to assess the overall increase in S-glutathionylated proteins.

-

Protocol Highlight: It is critical to perform SDS-PAGE under non-reducing conditions . Reducing agents like DTT or β-mercaptoethanol will cleave the disulfide bond between the protein and glutathione, leading to a complete loss of signal.

-

Antibodies: Use a validated monoclonal or polyclonal antibody specific for the glutathione moiety (anti-GSH).

-

Controls:

-

Negative Control: Lysate from vehicle-treated cells.

-

Positive Control: Lysate from cells treated with a potent, non-specific oxidant like diamide (100-500 µM for 30 min) can be used to confirm antibody performance.

-

Loading Control: Probe the same blot for a stable housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading. Note that some housekeeping proteins like GAPDH can themselves be glutathionylated, which may affect their migration. [1] B. Mass Spectrometry for Site-Specific Identification

-

Mass spectrometry (MS) is the gold standard for identifying which specific proteins are modified and at which cysteine residues. [9][10]

-

Methodology: In a typical bottom-up proteomics approach, protein lysates are run briefly on an SDS-PAGE gel. [9]The gel band is excised, and the proteins within are digested with an enzyme like trypsin. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [10]* Signature of PSSG: The S-glutathionylation modification adds 305.0682 Da to the mass of the cysteine-containing peptide. [9][11]Database search algorithms are configured to look for this specific mass shift on cysteine residues.

-

Trustworthiness through Controls: It is essential to compare MS results from GS-Oct-treated samples against vehicle-treated controls. This allows for the confident assignment of PSSG sites that are specifically induced by the treatment, filtering out background or artifactual modifications.

Conclusion and Authoritative Grounding

This compound is an indispensable tool for the targeted study of protein S-glutathionylation. Its reliance on the enzymatic machinery of Glutathione S-Transferases provides a level of specificity that cannot be achieved with general oxidants. [7][12]This allows researchers to probe the functional consequences of S-glutathionylation in a controlled cellular environment, bridging the gap between redox stress and specific signaling outcomes. By employing the validated protocols and robust controls outlined in this guide, from initial cell treatment to downstream analysis by Western blot and mass spectrometry, researchers can generate high-integrity data to advance our understanding of this critical post-translational modification in health and disease.

References

-

Federici, L., Masulli, M., De Laurenzi, V., & Allocati, N. (2024). The Role of S-Glutathionylation in Health and Disease: A Bird's Eye View. Nutrients, 16(16), 2753. [Link]

-

García-Giménez, J. L., & Pallardó, F. V. (2014). S-Glutathionylation: From Molecular Mechanisms to Health Outcomes. Antioxidants & Redox Signaling. [Link]

-

Qu, Z., et al. (2020). S-glutathionylation proteome profiling reveals a crucial role of a thioredoxin-like protein in interspecies competition and cariogenecity of Streptococcus mutans. PLoS Pathogens. [Link]

-

García-Giménez, J. L., et al. (2017). Redox Regulation by Protein S-Glutathionylation: From Molecular Mechanisms to Implications in Health and Disease. Antioxidants. [Link]

-

MacLean, M. J., et al. (2018). The critical role of S-lactoylglutathione formation during methylglyoxal detoxification in Escherichia coli. Molecular Microbiology. [Link]

-

Allocati, N., et al. (2024). The Role of S-Glutathionylation in Health and Disease: A Bird's Eye View. PubMed. [Link]

-

Chen, Y., & Li, L. (2022). Defining the S-Glutathionylation Proteome by Biochemical and Mass Spectrometric Approaches. Antioxidants. [Link]

-

Adolf, A. K., et al. (2013). PROTOCOLS FOR THE DETECTION OF S-GLUTATHIONYLATED AND S-NITROSYLATED PROTEINS IN SITU. Methods in Enzymology. [Link]

-

Gallogly, M. M., & Mieyal, J. J. (2007). Molecular mechanisms and clinical implications of reversible protein S-glutathionylation. Current Opinion in Pharmacology. [Link]

-

Tew, K. D., & Townsend, D. M. (2012). The Role of Glutathione S-transferase P in signaling pathways and S-glutathionylation in Cancer. Drug Metabolism Reviews. [Link]

-

Chronopoulou, E. G., et al. (2017). Functional, Structural and Biochemical Features of Plant Serinyl-Glutathione Transferases. Frontiers in Plant Science. [Link]

-

Xu, Y., et al. (2014). Characteristic Tandem Mass Spectral Features Under Various Collision Chemistries for Site-Specific Identification of Protein S-Glutathionylation. Journal of the American Society for Mass Spectrometry. [Link]

-

Federici, L., et al. (2023). The Multifaceted Role of Glutathione S-Transferases in Health and Disease. International Journal of Molecular Sciences. [Link]

-

Fanelli, S., et al. (2018). Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers. ResearchGate. [Link]

-

Tew, K. D., et al. (2017). Glutathione S-Transferase P-Mediated Protein S-Glutathionylation of Resident Endoplasmic Reticulum Proteins Influences Sensitivity to Drug-Induced Unfolded Protein Response. Antioxidants & Redox Signaling. [Link]

-

Paolicelli, P., et al. (2010). S-D-Lactoylglutathione Can Be an Alternative Supply of Mitochondrial Glutathione. Biochemical Journal. [Link]

-

Fratelli, M., et al. (2002). Identification by redox proteomics of glutathionylated proteins in oxidatively stressed human T lymphocytes. Proceedings of the National Academy of Sciences. [Link]

-

Turej, M., & Kiec-Wilk, B. (2022). Metabolic Shades of S-D-Lactoylglutathione. Metabolites. [Link]

-

Niu, M., et al. (2024). In-depth Characterization of S-Glutathionylation in Ventricular Myosin Light Chain 1 Across Species by Top-Down Proteomics. bioRxiv. [Link]

-

Gao, C., et al. (2017). S-Glutathionylation of Ion Channels: Insights into the Regulation of Channel Functions, Thiol Modification Crosstalk, and Mechanosensing. Antioxidants & Redox Signaling. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of S-Glutathionylation in Health and Disease: A Bird's Eye View - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-Glutathionylation: From Molecular Mechanisms to Health Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-glutathionylation proteome profiling reveals a crucial role of a thioredoxin-like protein in interspecies competition and cariogenecity of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-Glutathionylation of Ion Channels: Insights into the Regulation of Channel Functions, Thiol Modification Crosstalk, and Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Glutathione S-transferase P in signaling pathways and S-glutathionylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Multifaceted Role of Glutathione S-Transferases in Health and Disease | MDPI [mdpi.com]

- 9. Defining the S-Glutathionylation Proteome by Biochemical and Mass Spectrometric Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteomics Analysis of S-Glutathionylation - Creative Proteomics [creative-proteomics.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Glutathione S-Transferase P-Mediated Protein S-Glutathionylation of Resident Endoplasmic Reticulum Proteins Influences Sensitivity to Drug-Induced Unfolded Protein Response - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S-Octylglutathione and Its Effect on Cellular Redox State

Executive Summary

The cellular redox environment, a delicate balance between oxidizing and reducing species, is paramount to cellular function and survival. A key regulator of this equilibrium is the glutathione system, centered on the ratio of reduced glutathione (GSH) to oxidized glutathione disulfide (GGSSG). S-Octylglutathione (SOG) is a synthetic, cell-permeable derivative of glutathione that serves as a potent tool for investigating the consequences of disrupting this critical balance. By inhibiting the enzyme glutathione reductase, SOG effectively shifts the cellular redox state towards oxidation, providing a robust model for studying oxidative stress and its downstream effects. This guide offers a comprehensive overview of the core principles of this compound's mechanism of action, its impact on cellular redox signaling pathways, and detailed protocols for its application in research and drug development.

Introduction: The Central Role of Glutathione in Cellular Redox Homeostasis

The tripeptide glutathione (γ-L-Glutamyl-L-cysteinylglycine) is the most abundant non-protein thiol in mammalian cells, with intracellular concentrations in the millimolar range. It is the cornerstone of the cell's antioxidant defense system. The ratio of its reduced form (GSH) to its oxidized form (GSSG) is a primary indicator of the cellular redox state. In healthy, unstressed cells, the GSH/GSSG ratio is typically high, often exceeding 100:1, reflecting a highly reducing environment.

This balance is dynamically maintained by several key enzymes:

-

Glutathione Peroxidases (GPx): These enzymes utilize GSH as a cofactor to reduce harmful reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and lipid peroxides, in the process oxidizing GSH to GSSG.

-

Glutathione Reductase (GR): This crucial enzyme catalyzes the NADPH-dependent reduction of GSSG back to GSH, thus regenerating the antioxidant capacity of the glutathione pool.

-

Glutathione S-Transferases (GSTs): This superfamily of enzymes conjugates GSH to a wide variety of endogenous and exogenous electrophilic compounds, facilitating their detoxification and excretion.

Disruption of the GSH/GSSG ratio in favor of GSSG leads to a state of oxidative stress , which is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.

This compound: A Tool to Modulate the Cellular Redox State

2.1. Cell Permeability: Overcoming the Barrier

A significant challenge in studying the intracellular functions of glutathione is its poor cell permeability. Glutathione itself is a hydrophilic molecule and does not readily cross the cell membrane. To circumvent this, various cell-permeable glutathione derivatives have been developed. This compound is an S-alkyl derivative of glutathione. The addition of the lipophilic octyl group to the thiol moiety of the cysteine residue is thought to enhance its ability to traverse the lipid bilayer of the cell membrane, allowing it to reach its intracellular targets. While direct transport studies on SOG are limited, the biological activity of other S-alkyl glutathione derivatives in cultured cells supports their cell permeability[1].

2.2. Mechanism of Action: Inhibition of Glutathione Reductase

The primary intracellular target of this compound is the enzyme glutathione reductase (GR) . SOG acts as an inhibitor of this enzyme, preventing the reduction of GSSG back to GSH. This inhibition leads to an accumulation of GSSG and a subsequent decrease in the cellular GSH/GSSG ratio, effectively inducing a state of oxidative stress. The disruption of this critical recycling pathway has profound consequences for the cell's ability to mitigate oxidative damage.

Figure 1: Mechanism of this compound Action.

Downstream Consequences of this compound-Induced Redox Imbalance

The inhibition of glutathione reductase by SOG triggers a cascade of cellular events, making it a valuable tool to study various aspects of redox biology.

3.1. Alteration of the Cellular Thiolscape: Protein S-Glutathionylation

Under conditions of increased GSSG, a post-translational modification known as S-glutathionylation becomes more prevalent. This process involves the formation of a mixed disulfide bond between the thiol group of a protein cysteine residue and a molecule of glutathione. S-glutathionylation is a reversible modification that can alter a protein's structure, function, and localization. It serves as a protective mechanism to prevent irreversible oxidation of cysteine residues to sulfinic and sulfonic acids. However, aberrant S-glutathionylation can disrupt normal cellular signaling. Treatment with glutathione reductase inhibitors has been shown to significantly increase protein S-glutathionylation[2][3].

3.2. Activation of the Nrf2 Antioxidant Response Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept at low levels through its interaction with Keap1, which targets it for proteasomal degradation. Upon exposure to oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, including through S-glutathionylation, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of a vast array of cytoprotective genes. These include genes encoding for enzymes involved in glutathione synthesis and recycling, as well as detoxification enzymes. The induction of oxidative stress by SOG is therefore expected to lead to the activation of the Nrf2 pathway as a compensatory protective mechanism.

Figure 2: this compound-Induced Nrf2 Activation Pathway.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on cellular redox state. It is crucial to optimize concentrations and incubation times for each specific cell line and experimental endpoint.

4.1. General Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and have reached 50-70% confluency at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or cell culture medium. It is recommended to prepare fresh stock solutions for each experiment.

-

Treatment: On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound. Typical working concentrations for glutathione-modulating agents can range from the low micromolar to the low millimolar range, depending on the cell type and the duration of the experiment. A dose-response experiment is highly recommended to determine the optimal concentration for your specific model system. Incubate the cells for the desired period (e.g., 1, 4, 8, or 24 hours).

4.2. Measurement of Glutathione Reductase Activity

This assay measures the activity of GR in cell lysates by monitoring the NADPH-dependent reduction of GSSG.

Materials:

-

Cell lysis buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA)

-

NADPH solution (e.g., 2 mM in Tris-HCl, pH 7.0)

-

GSSG solution (e.g., 20 mM in water)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Cell Lysate Preparation: After treatment with SOG, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell lysate (normalized for protein concentration)

-

Potassium phosphate buffer

-

NADPH solution

-

-

Initiate Reaction: Start the reaction by adding the GSSG solution to each well.

-

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for 5-10 minutes. The decrease in absorbance at 340 nm corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the rate of NADPH oxidation (ΔA340/min). Glutathione reductase activity is typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

4.3. Determination of the Cellular GSH/GSSG Ratio

This protocol allows for the quantification of both reduced and oxidized glutathione in cell lysates.

Materials:

-

Metaphosphoric acid (MPA) or other suitable deproteinizing agent

-

Assay buffer (e.g., 100 mM potassium phosphate buffer with 5 mM EDTA, pH 7.5)

-

Glutathione Reductase (enzyme for the assay)

-

DTNB (5,5'-dithio-bis(2-nitrobenzoic acid), Ellman's reagent)

-

NADPH

-

GSH and GSSG standards

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

-

Sample Preparation:

-

After SOG treatment, wash cells with ice-cold PBS.

-

Lyse the cells in a deproteinizing agent like MPA to prevent auto-oxidation of GSH.

-

Centrifuge to remove precipitated proteins. The supernatant contains the glutathione.

-

-

Total Glutathione (GSH + GSSG) Measurement:

-

In a 96-well plate, add the cell lysate supernatant, assay buffer, DTNB, and NADPH.

-

Initiate the reaction by adding glutathione reductase.

-

Measure the absorbance at 412 nm over time. The rate of color development is proportional to the total glutathione concentration.

-

-

GSSG Measurement:

-

To a separate aliquot of the cell lysate supernatant, add a masking agent for GSH, such as 2-vinylpyridine, to prevent it from reacting with DTNB.

-

Follow the same procedure as for total glutathione measurement. The resulting signal will be proportional to the GSSG concentration.

-

-

Calculation:

-

Generate standard curves for both GSH and GSSG.

-

Determine the concentrations of total glutathione and GSSG in the samples from the standard curves.

-

Calculate the GSH concentration by subtracting the GSSG concentration (multiplied by 2, as one mole of GSSG is equivalent to two moles of GSH) from the total glutathione concentration.

-

Calculate the GSH/GSSG ratio.

-

4.4. Detection of Protein S-Glutathionylation

This can be achieved through various methods, including Western blotting with anti-glutathione antibodies or more advanced proteomic techniques.

Western Blotting for S-Glutathionylated Proteins:

-

Cell Lysis: After SOG treatment, lyse the cells in a buffer containing a thiol-alkylating agent, such as N-ethylmaleimide (NEM), to prevent post-lysis artifacts.

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by non-reducing SDS-PAGE. It is critical to omit reducing agents like β-mercaptoethanol or DTT from the sample buffer to preserve the disulfide bonds of S-glutathionylated proteins.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for S-glutathionylated proteins.

-

Use a suitable secondary antibody conjugated to horseradish peroxidase (HRP) and detect with an enhanced chemiluminescence (ECL) substrate.

-

The resulting bands will represent the profile of S-glutathionylated proteins in the cell lysate.

-

Data Presentation and Interpretation

Table 1: Expected Effects of this compound on Cellular Redox Parameters

| Parameter | Expected Change with SOG Treatment | Rationale |

| Glutathione Reductase Activity | ↓ | Direct inhibition by SOG. |

| GSH/GSSG Ratio | ↓ | Accumulation of GSSG due to GR inhibition. |

| Protein S-Glutathionylation | ↑ | Increased GSSG drives the formation of mixed disulfides with protein thiols. |

| Nrf2 Nuclear Translocation | ↑ | Oxidative stress triggers the release of Nrf2 from Keap1. |

| ARE-driven Gene Expression | ↑ | Nuclear Nrf2 activates the transcription of antioxidant genes. |

Conclusion and Future Directions

This compound is an invaluable pharmacological tool for researchers in the fields of redox biology, toxicology, and drug development. Its ability to reliably inhibit glutathione reductase provides a controlled method for inducing oxidative stress and studying the subsequent cellular responses. The experimental frameworks provided in this guide offer a starting point for a comprehensive investigation into the multifaceted effects of SOG on cellular redox homeostasis.

Future research should focus on elucidating the precise molecular interactions between SOG and glutathione reductase to potentially design more potent and specific inhibitors. Furthermore, applying advanced proteomics and metabolomics approaches in conjunction with SOG treatment will undoubtedly uncover novel pathways and biomarkers associated with oxidative stress, paving the way for new therapeutic strategies targeting redox dysregulation in human diseases.

References

- Vessey, D. A., & Lee, K. H. (2001). Interference of S-alkyl derivatives of glutathione with brain ionotropic glutamate receptors. Neurochemical Research, 26(11), 1239-1246.

- Giustarini, D., Dalle-Donne, I., Tsikas, D., & Rossi, R. (2017). Assessment of glutathione/glutathione disulphide ratio and S-glutathionylated proteins in human blood, solid tissues, and cultured cells. Free Radical Biology and Medicine, 112, 360-375.

- Meister, A., & Anderson, M. E. (1983). Glutathione. Annual Review of Biochemistry, 52(1), 711-760.

- Holmgren, A. (2000). Antioxidant function of thioredoxin and glutaredoxin systems. Antioxidants and Redox Signaling, 2(4), 811-820.

- Hayes, J. D., & Dinkova-Kostova, A. T. (2014). The Nrf2 regulatory network provides an interface between redox and intermediary metabolism. Trends in Biochemical Sciences, 39(4), 199-218.

- Lushchak, V. I. (2012). Glutathione homeostasis and functions: potential targets for medical interventions. Journal of Amino Acids, 2012.

- Dalle-Donne, I., Rossi, R., Giustarini, D., Milzani, A., & Colombo, R. (2009). Protein S-glutathionylation: a regulatory device from bacteria to humans. Trends in Biochemical Sciences, 34(2), 85-96.

- Pastore, A., Federici, G., Bertini, E., & Piemonte, F. (2003). Analysis of glutathione: implication in redox and detoxification. Clinica Chimica Acta, 333(1), 19-39.

- Rahman, I., Kode, A., & Biswas, S. K. (2006). Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method.

- Kensler, T. W., Wakabayashi, N., & Biswal, S. (2007). Cell survival responses to environmental stresses via the Keap1-Nrf2-ARE pathway. Annual Review of Pharmacology and Toxicology, 47, 89-116.

- Zhang, H., Davies, K. J., & Forman, H. J. (2015). Oxidative stress response and Nrf2 signaling in aging. Free Radical Biology and Medicine, 88, 314-336.

- Chen, Y., & Li, W. (2021). A small molecule targeting glutathione activates Nrf2 and inhibits cancer cell growth through promoting Keap-1 S-glutathionylation and inducing apoptosis. RSC advances, 11(13), 7435-7446.

- Crinelli, R., Zara, C., Smietana, M., Retini, M., Magnani, M., & Fraternale, A. (2021). Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine. Antioxidants, 10(2), 193.

- Giustarini, D., & Rossi, R. (2015). Glutathione, glutathione disulfide, and S-glutathionylated proteins in cell cultures. Free Radical Biology and Medicine, 89, 972-981.

- Uthus, E. O., & Ross, S. A. (2003). The effect of dietary selenium on the antioxidant enzymes in the rat. The Journal of Nutrition, 133(5), 1475-1478.

- Anderson, M. E. (1998). Glutathione: an overview of biosynthesis and modulation. Chemico-Biological Interactions, 111, 1-14.

- Chai, Y. C., Hendrich, S., & Thomas, J. A. (1994). Protein S-thiolation in hepatocytes stimulated by t-butyl hydroperoxide, menadione, and neutrophils. Archives of Biochemistry and Biophysics, 310(1), 264-272.

- Bellomo, G., Mirabelli, F., Di Monte, D., Richelmi, P., Thor, H., Orrenius, C., & Orrenius, S. (1987). Formation and reduction of glutathione mixed disulfides during oxidative stress. Biochemical Pharmacology, 36(8), 1313-1320.

- Circu, M. L., & Aw, T. Y. (2010). Redox biology of the intestine. Free Radical Research, 44(10), 1245-1264.

- Mieyal, J. J., Gallogly, M. M., Qanungo, S., Sabens, E. A., & Shelton, M. D. (2008). Molecular mechanisms and clinical implications of reversible protein S-glutathionylation. Antioxidants & Redox Signaling, 10(11), 1941-1988.

Sources

- 1. Interference of S-alkyl derivatives of glutathione with brain ionotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redox status expressed as GSH:GSSG ratio as a marker for oxidative stress in paediatric tumour patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of glutathione reductase inhibition on cellular thiol redox state and related systems - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Enzyme Kinetics with S-Octylglutathione: A Guide to Probing Glutathione S-Transferase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide both the theoretical framework and practical, field-proven methodologies for utilizing S-Octylglutathione in the study of enzyme kinetics, with a primary focus on Glutathione S-Transferases (GSTs). We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

Introduction: The Significance of GSTs and this compound

Glutathione S-Transferases (GSTs) are a critical family of Phase II detoxification enzymes that protect cells from xenobiotics and oxidative stress.[1][2] They catalyze the conjugation of reduced glutathione (GSH) to a wide array of electrophilic compounds, rendering them more water-soluble and facilitating their excretion.[2] This detoxification role is paramount; however, the overexpression of certain GST isoenzymes is a well-established mechanism of resistance to various anticancer drugs.[3] This makes GSTs a significant target for therapeutic intervention.

To study these enzymes and develop potential inhibitors, specific molecular tools are required. This compound is a valuable compound in this context, acting as a competitive inhibitor of GSTs.[4] Its structure mimics the natural substrate, glutathione, but the addition of the octyl group provides distinct properties that allow it to be used as a probe for the enzyme's active site and a tool for elucidating kinetic mechanisms. This guide will provide the necessary protocols and rationale for its effective use.

Section 1: The Molecular Framework

Glutathione S-Transferases (GSTs)

GSTs are a diverse family of enzymes, broadly classified into cytosolic, mitochondrial, and microsomal families.[5] The cytosolic GSTs are the most extensively studied and are divided into classes such as Alpha, Mu, Pi, and Theta.[5] Each dimeric enzyme possesses two active sites, each comprising a 'G-site' for binding glutathione and an adjacent hydrophobic 'H-site' that accommodates the electrophilic substrate.[5] Their ability to metabolize a wide range of substrates, from environmental toxins to chemotherapeutic agents, underscores their importance in cellular defense and drug metabolism.[1][6]

The Canonical Assay: GSH and CDNB

The most common method for measuring total GST activity relies on the substrate 1-chloro-2,4-dinitrobenzene (CDNB).[6][7] GST catalyzes the conjugation of the thiol group of GSH to CDNB. The resulting product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.[7][8] The rate of increase in absorbance at this wavelength is directly proportional to the GST activity in the sample, providing a simple and reliable spectrophotometric assay.[8][9]

Section 2: Principles of Inhibition Kinetics

Studying how a compound like this compound inhibits an enzyme provides deep insights into its mechanism of action. The goal is not just to see if it inhibits, but how.

The "Why": Causality in Experimental Design

The choice of assay conditions is critical for generating meaningful data.

-

pH: The standard GST assay using CDNB is typically performed at pH 6.5.[7][8] This is a deliberate choice. The enzymatic reaction involves the activation of the GSH sulfhydryl group to a thiolate anion (GS-), which is the nucleophilic species that attacks the electrophile.[10] While a higher pH would favor chemical thiolate formation, it also increases the rate of the non-enzymatic background reaction. pH 6.5 represents a well-established compromise that maximizes the enzyme-catalyzed rate while minimizing the background noise, thus ensuring the measured activity is genuinely from the enzyme.

-

Substrate Concentration: Kinetic studies rely on understanding the relationship between substrate concentration and reaction velocity, as described by the Michaelis-Menten equation.[11][12] To accurately determine an inhibitor's potency (like its IC₅₀), the concentration of the primary substrate (CDNB) must be kept constant and ideally near its Michaelis constant (Kₘ). This ensures the assay is sensitive to competitive inhibition. For determining the mechanism of inhibition, both substrate and inhibitor concentrations must be systematically varied.

Workflow for Kinetic Analysis

The overall process follows a logical progression from initial activity measurement to a detailed mechanistic understanding of inhibition.

Sources

- 1. Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question [mdpi.com]

- 2. Glutathione S-transferase - Wikipedia [en.wikipedia.org]

- 3. Inhibitors of glutathione S-transferases as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Multifaceted Role of Glutathione S-Transferases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates [mdpi.com]

- 11. A functionally conserved basic residue in glutathione transferases interacts with the glycine moiety of glutathione and is pivotal for enzyme catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme kinetics - Wikipedia [en.wikipedia.org]

S-Octylglutathione: A Technical Guide to Cellular Permeability and Uptake for Researchers

This in-depth technical guide provides a comprehensive overview of S-Octylglutathione (SOG), focusing on its cell permeability and the methodologies used to study its cellular uptake. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the therapeutic potential of modulating intracellular glutathione levels.

Introduction: The Significance of this compound and Cellular Glutathione Homeostasis

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells. It plays a pivotal role in a myriad of cellular processes, including antioxidant defense, detoxification of xenobiotics, and the regulation of cell proliferation and apoptosis.[1][2][3] Dysregulation of GSH homeostasis is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2][3]

While the therapeutic potential of replenishing depleted intracellular GSH stores is significant, the direct administration of GSH is limited by its poor bioavailability and rapid degradation by the ectoenzyme γ-glutamyl transpeptidase (GGT).[4][5] This has led to the development of various prodrug strategies aimed at enhancing cellular GSH levels.[1][6][7] this compound, a lipophilic derivative of GSH, represents a promising approach to bypass these limitations and effectively deliver glutathione into cells. The addition of the octyl group to the thiol moiety of cysteine increases its lipophilicity, theoretically facilitating its passage across the cell membrane.

This guide will delve into the mechanisms governing the cellular uptake of this compound and provide detailed, field-proven protocols for its study.

Mechanisms of this compound Cellular Uptake: A Multifaceted Process

The cellular uptake of this compound is not a simple passive diffusion process. Instead, it is a complex interplay of its physicochemical properties and interactions with cellular transport systems. Understanding these mechanisms is crucial for designing effective therapeutic strategies.

Passive Diffusion: The Role of Lipophilicity

The primary rationale for the design of S-alkylglutathione derivatives is to increase their lipophilicity, thereby enhancing their ability to traverse the lipid bilayer of the cell membrane. The octyl group significantly increases the hydrophobicity of the glutathione molecule, favoring its partitioning into the cell membrane and subsequent passive diffusion into the cytoplasm.

The Involvement of Membrane Transporters

While passive diffusion is a key factor, evidence suggests that specific membrane transport proteins may also be involved in the uptake of this compound and other glutathione S-conjugates. The multidrug resistance-associated proteins (MRP), a family of ATP-binding cassette (ABC) transporters, are known to efflux GSH and its conjugates from cells.[8][9] However, some studies suggest that under certain conditions, these or other transporters might facilitate the uptake of specific glutathione derivatives. The precise role of transporters in SOG uptake warrants further investigation.

Intracellular Processing: Release of Glutathione

Once inside the cell, this compound must be metabolized to release functional glutathione. This is primarily achieved through the action of intracellular enzymes, such as glutathione S-transferases (GSTs), which can catalyze the cleavage of the thioether bond.[10][11][12] The released glutathione can then participate in its various cellular functions.

Below is a diagram illustrating the proposed pathways of this compound cellular uptake and subsequent metabolism.

Caption: Proposed mechanisms of this compound cellular uptake and metabolism.

Experimental Protocols for Studying this compound Permeability and Uptake

The following section provides detailed, step-by-step methodologies for key experiments to assess the cell permeability and uptake of this compound. These protocols are designed to be self-validating, incorporating appropriate controls to ensure the reliability of the results.

Cell Culture and Maintenance

Objective: To maintain healthy and viable cell lines for uptake studies.

Protocol:

-

Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line with known alterations in GSH metabolism).

-

Culture Medium: Use the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells regularly to maintain them in the exponential growth phase. Avoid over-confluency, which can alter cellular metabolism.

Direct Measurement of Intracellular this compound Uptake using LC-MS/MS

Objective: To directly quantify the amount of this compound that has entered the cells.

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Treatment:

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Incubate the cells with varying concentrations of this compound in serum-free medium for different time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Include a vehicle control (medium without this compound).

-

-

Cell Lysis:

-

At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular this compound.

-

Add a suitable lysis buffer (e.g., methanol/water mixture) to each well and scrape the cells.

-

-

Sample Preparation:

-

Collect the cell lysates and centrifuge to pellet cellular debris.

-

Collect the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the quantification of this compound. This will involve optimizing the chromatographic separation and the mass spectrometric detection parameters.

-

Create a standard curve using known concentrations of this compound to quantify the amount in the cell lysates.

-

-

Data Normalization: Normalize the quantified this compound levels to the total protein concentration of each sample, determined by a Bradford or BCA assay.

Indirect Measurement of Uptake: Quantification of Intracellular Glutathione Levels

Objective: To indirectly assess the uptake of this compound by measuring the resulting increase in total intracellular glutathione.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as described in section 3.2.

-

Cell Lysis:

-

Wash cells as described previously.

-

Lyse the cells using a buffer compatible with the chosen glutathione assay (e.g., a buffer containing a reducing agent to measure total glutathione).

-

-

Glutathione Assay:

-

Use a commercially available glutathione assay kit (e.g., a colorimetric or fluorometric assay). These kits typically rely on the enzymatic recycling of glutathione, where glutathione reductase reduces oxidized glutathione (GSSG) to GSH, and the rate of a colorimetric or fluorometric reaction is proportional to the total glutathione concentration.[13]

-

Alternatively, fluorometric methods using probes like o-phthalaldehyde (OPT) can be employed to specifically measure GSH and GSSG.[14]

-

-

Data Analysis:

-

Generate a standard curve with known concentrations of GSH.

-

Calculate the total glutathione concentration in the cell lysates and normalize to the protein concentration.

-

Compare the glutathione levels in this compound-treated cells to the vehicle-treated control cells.

-

The following diagram outlines the experimental workflow for assessing this compound uptake.

Caption: Experimental workflow for this compound uptake studies.

Data Presentation and Interpretation

To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: Intracellular this compound Concentration (LC-MS/MS)

| Treatment Time (min) | SOG Concentration (µM) | Intracellular SOG (nmol/mg protein) |

| 0 | 100 | 0 |

| 15 | 100 | Value |

| 30 | 100 | Value |

| 60 | 100 | Value |

| 120 | 100 | Value |

Table 2: Total Intracellular Glutathione Levels (GSH Assay)

| Treatment Time (min) | SOG Concentration (µM) | Total GSH (nmol/mg protein) | Fold Change vs. Control |

| 0 | 0 (Control) | Value | 1.0 |

| 60 | 50 | Value | Value |

| 60 | 100 | Value | Value |

| 60 | 200 | Value | Value |

Interpretation of Results:

-

A time- and concentration-dependent increase in intracellular this compound (Table 1) would provide direct evidence of its cellular uptake.

-

A corresponding increase in total intracellular glutathione levels (Table 2) would indicate that the internalized this compound is being effectively metabolized to release functional GSH.

-

The comparison of results from both direct and indirect methods provides a more comprehensive understanding of the uptake and metabolic fate of this compound.

Conclusion and Future Directions